molecular formula C15H19NOS B11856277 8-(2-(Butylthio)ethoxy)quinoline CAS No. 60157-61-1

8-(2-(Butylthio)ethoxy)quinoline

Cat. No.: B11856277
CAS No.: 60157-61-1
M. Wt: 261.4 g/mol
InChI Key: GODBCJHGNFEKTC-UHFFFAOYSA-N
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Description

8-(2-(Butylthio)ethoxy)quinoline is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. The specific structure of this compound includes a quinoline core substituted with a butylthioethoxy group, which imparts unique chemical and physical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-(Butylthio)ethoxy)quinoline typically involves the reaction of quinoline with butylthioethanol under specific conditions. One common method includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

8-(2-(Butylthio)ethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-(2-(Butylthio)ethoxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-(Butylthio)ethoxy)quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific application and organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-(Butylthio)ethoxy)quinoline is unique due to the presence of the butylthioethoxy group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

CAS No.

60157-61-1

Molecular Formula

C15H19NOS

Molecular Weight

261.4 g/mol

IUPAC Name

8-(2-butylsulfanylethoxy)quinoline

InChI

InChI=1S/C15H19NOS/c1-2-3-11-18-12-10-17-14-8-4-6-13-7-5-9-16-15(13)14/h4-9H,2-3,10-12H2,1H3

InChI Key

GODBCJHGNFEKTC-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCOC1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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